Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate is a chemical compound with the molecular formula C11H17F2NO4. It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and tert-butoxycarbonylamino groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Esterification: The final step involves esterification to form the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups at the difluoromethyl position.
Scientific Research Applications
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-{(tert-butoxy)carbonylamino}-3,3-difluorocyclobutane-1-carboxylic acid
- Boc-D-Trp (Me)-OH
Uniqueness
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate is unique due to its specific combination of functional groups and the presence of a difluoromethyl-substituted cyclobutane ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
methyl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(16)14-10(7(15)17-4)5-11(12,13)6-10/h5-6H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHQDJXYNTLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.